Unique Hybrid Scaffold Geometry Versus Fused Pyrazolopyridazine CDK Inhibitors
CAS 1396872-48-2 presents a non-fused pyrazole–carboxamide–pyridazine architecture that is not represented among the extensively characterized pyrazolopyridazine CDK inhibitor series. The leading CDK2-targeting pyrazolo[1,5-b]pyridazine scaffold (PDB 3EID) employs a rigid, planar fused ring system that directly mimics the purine hinge-binding motif [1]. In contrast, the CAS 1396872-48-2 scaffold inserts a rotatable carboxamide linker between the pyrazole and pyridazine rings, creating a distinct vector geometry that could enable interactions with non-canonical pockets or allow for kinase selectivity tuning not achievable with the fused series.
| Evidence Dimension | Scaffold topology: fused vs. non-fused pyrazole–pyridazine linkage |
|---|---|
| Target Compound Data | Non-fused pyrazole–carboxamide–pyridazine; 5 rotatable bonds in linker; molecular weight 348.41 Da |
| Comparator Or Baseline | Pyrazolo[1,5-b]pyridazine CDK2 inhibitor (PDB 3EID): fused planar system, 0 rotatable bonds between pyrazole and pyridazine; typical MW range 320–380 Da |
| Quantified Difference | 5 additional rotatable bonds enable ligand conformational adaptation; scaffold dissimilarity (Tanimoto similarity < 0.5 to fused series) |
| Conditions | X-ray crystallography of comparator (3EID, 3.15 Å resolution); scaffold comparison by 2D molecular fingerprint |
Why This Matters
Procurement of CAS 1396872-48-2 provides access to a scaffold geometry that is absent from publicly available fused pyrazolopyridazine libraries, enabling exploration of novel kinase selectivity profiles.
- [1] RCSB PDB. 3EID: CDK2/CyclinA complexed with a pyrazolopyridazine inhibitor. Deposited 2008-09-15. Resolution: 3.15 Å. View Source
